1-Chloro-3-ethenyl-2-fluorobenzene
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Overview
Description
1-Chloro-3-ethenyl-2-fluorobenzene is an organic compound with the molecular formula C8H6ClF It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a fluorine atom, and an ethenyl group
Preparation Methods
The synthesis of 1-Chloro-3-ethenyl-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 3-ethenyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial production methods may involve multi-step synthesis starting from simpler benzene derivatives. These methods often require careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-Chloro-3-ethenyl-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to form the corresponding ethyl derivative.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-3-ethenyl-2-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is studied for its potential biological activity and its ability to interact with various biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-3-ethenyl-2-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of the chlorine and fluorine atoms influences the electron density on the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
1-Chloro-3-ethenyl-2-fluorobenzene can be compared with other similar compounds such as:
1-Chloro-3-fluorobenzene: This compound lacks the ethenyl group, making it less reactive in certain types of reactions.
1-Chloro-2-ethenyl-3-fluorobenzene: This isomer has a different substitution pattern, which can lead to different reactivity and applications.
1-Chloro-3-ethynyl-2-fluorobenzene:
The unique combination of substituents in this compound makes it distinct and valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-3-ethenyl-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDRBHCRJOLACM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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